1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide
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Description
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide, also known as otilonium bromide, is a synthetic antispasmodic drug that is used to treat gastrointestinal disorders. It is a quaternary ammonium derivative of diethylaminoethyl-2-bromobenzoate and is structurally similar to papaverine and drotaverine. Otilonium bromide is primarily used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.
Scientific Research Applications
Enantioselective Alkynylation
Researchers have explored the enantioselective addition of terminal alkynes to cyclic benzoxathiazine 2,2-dioxides. Catalyzed by ®-VAPOL-Zn(II) complexes, this reaction yields chiral propargylic sulfamidates with high yields and good enantiomeric excesses .
Material Science
While less explored, the unique heterocyclic structure of benzoxathiazine dioxides may find applications in material science. Their properties could be harnessed for designing functional materials or sensors.
properties
IUPAC Name |
8-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-12-7-4-2-3-6-5-9-14(10,11)13-8(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOUJYJUXWYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OS(=O)(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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